1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Purity analysis Quality control Procurement specification

1-(4-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid that combines a 4-ethylphenyl group at N1, a pyridin-4-yl substituent at C5, and a free carboxylic acid at C4. This structural arrangement places it within a compound class recently characterized as pyridyl-triazole carboxylate inhibitors of acetyltransferase KAT2A, where the 4-carboxylic acid motif is essential for target engagement.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
CAS No. 1017415-74-5
Cat. No. B3073225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1017415-74-5
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
InChIInChI=1S/C16H14N4O2/c1-2-11-3-5-13(6-4-11)20-15(12-7-9-17-10-8-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
InChIKeyPJGWMUMWRLUVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017415-74-5): Procurement-Ready Profile


1-(4-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid that combines a 4-ethylphenyl group at N1, a pyridin-4-yl substituent at C5, and a free carboxylic acid at C4 . This structural arrangement places it within a compound class recently characterized as pyridyl-triazole carboxylate inhibitors of acetyltransferase KAT2A, where the 4-carboxylic acid motif is essential for target engagement [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% (HPLC), with documented hazard classification (H302, H315, H319, H335) and predicted physicochemical parameters including a pKa of 4.19 and boiling point of 508.5 °C .

Why Generic Substitution of 1-(4-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017415-74-5) Introduces Scientific Risk


Within the 1,2,3-triazole-4-carboxylic acid family, even minor positional isomerism—such as moving the ethyl group from the 4-position to the 2- or 3-position of the N1-phenyl ring, or relocating the pyridyl nitrogen from the 4- to the 2-position—can fundamentally alter target recognition. The 4-ethylphenyl + pyridin-4-yl combination in the target compound matches the pharmacophore identified in virtual screening as displaying the highest specificity score toward KAT2A among N-pyridinium-4-carboxylic-5-alkyl triazoles [1]. Regioisomeric analogs (e.g., CAS 1326843-99-5, 2-ethylphenyl; or CAS 1351809-37-4, pyridin-2-yl variant) are not predicted to occupy the same binding pose and may exhibit divergent inhibitory profiles, making generic interchange scientifically unsound without re-validation of target engagement .

Quantitative Differentiation Evidence for 1-(4-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017415-74-5)


Purity Tier Differentiation: 98% (NLT) vs. Standard 95% Offering

The target compound is available at 98% purity (NLT) from MolCore , compared to the 95% purity offered by Fluorochem and most regioisomeric analogs such as 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326843-99-5, 95%, AKSci) . This 3% absolute purity increment reduces the burden of unidentified impurities in sensitive biochemical assays, where contaminants at the 2–5% level can produce false-positive inhibition signals.

Purity analysis Quality control Procurement specification

Positional Isomer Specificity: 4-Ethylphenyl vs. 2-Ethylphenyl Regioisomers

The 4-ethyl substitution on the N1-phenyl ring of the target compound places the ethyl group in a para orientation relative to the triazole N1, whereas the closest commercial regioisomer, CAS 1326843-99-5, bears a 2-ethyl (ortho) substituent . In the KAT2A virtual screening study by Pacifico et al. (2022), N-pyridinium-4-carboxylic-5-alkyl triazoles with linear 4-substituted aryl groups achieved the highest specificity scores toward KAT2A, while ortho-substituted variants were not among the top-scoring dyads [1]. Although head-to-head experimental IC50 data for this exact pair are not available, the in silico ranking predicts a meaningful difference in target engagement.

Regioisomerism Structure-activity relationship KAT2A inhibition

Pyridin-4-yl vs. Pyridin-2-yl Substitution: Impact on Coordination Chemistry

The pyridin-4-yl group at the C5 position of the triazole ring provides a nitrogen lone pair oriented para to the triazole, enabling linear bidentate metal coordination, whereas the pyridin-2-yl analog (CAS 1351809-37-4) presents an ortho nitrogen that favors chelation . This geometric difference is critical for applications in metalloenzyme inhibitor design and MOF (metal-organic framework) synthesis, where the coordination geometry dictates binding stoichiometry and complex stability. The pyridin-4-yl orientation in the target compound has been computationally identified as optimal for KAT2A active-site interactions [1].

Metal coordination Ligand design Bioisosterism

Free Carboxylic Acid vs. Carboxamide Derivatives: Reactivity and Downstream Utility

Unlike the corresponding carboxamide derivatives (e.g., CAS 1251623-02-5, 1251680-08-6), which are pre-functionalized and less versatile, the free carboxylic acid at C4 of the target compound permits direct amide coupling, esterification, or hydrazide formation without deprotection steps [1]. This is particularly relevant because the 1,4,5-trisubstituted triazole carboxamide series showed high-affinity Hsp90 binding with IC50 values in the nanomolar range (e.g., compound 18, SST0287CL1), and the carboxylic acid serves as the direct precursor to these active carboxamides [2]. Procuring the acid form maximizes synthetic flexibility.

Synthetic intermediate Carboxylic acid handling Amide coupling

Predicted pKa and Ionization State Differentiation from Non-Pyridyl Analogs

The target compound has a predicted pKa of 4.19 ± 0.10 for the carboxylic acid group , which is ~0.5–1.0 log units lower than simple 1-aryl-1H-1,2,3-triazole-4-carboxylic acids lacking the pyridin-4-yl substituent (predicted pKa ~4.8–5.2 for non-pyridyl analogs). The electron-withdrawing effect of the pyridin-4-yl group increases the acidity of the carboxylic acid, meaning a larger fraction exists in the ionized (carboxylate) form at physiological pH 7.4, which can enhance aqueous solubility but may reduce passive membrane permeability relative to non-pyridyl analogs.

Physicochemical profiling Solubility Formulation

Evidence-Backed Application Scenarios for 1-(4-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017415-74-5)


KAT2A Acetyltransferase Inhibitor Screening and Medicinal Chemistry Optimization

This compound serves as a direct entry point to the pyridyl-triazole carboxylate class identified by Pacifico et al. (2022) as KAT2A inhibitors [1]. The 4-ethylphenyl + pyridin-4-yl substitution pattern matches the top-scoring virtual screening hits, and the free carboxylic acid enables rapid SAR expansion via amide coupling. For laboratories initiating a KAT2A program, procuring this specific regioisomer avoids the confounding effects of 2-ethyl or pyridin-2-yl variants that were not identified among top-scoring dyads [1].

Hsp90 Inhibitor Precursor Synthesis

The carboxylic acid is the key precursor to the 1,4,5-trisubstituted triazole carboxamide series that showed nanomolar Hsp90 affinity and antiproliferative activity in NCI-H460 cells (Ferrini et al., 2014) [2]. Amide coupling of this acid with various amines generates candidate Hsp90 inhibitors; the 4-ethylphenyl group provides a specific hydrophobic contact predicted to occupy the ATP-binding pocket. Procuring the acid rather than pre-formed carboxamides allows systematic exploration of the amide substituent space.

Metal-Organic Framework (MOF) and Coordination Polymer Ligand Development

The para-oriented pyridin-4-yl nitrogen provides a linear coordination vector complementary to the triazole and carboxylate donors, enabling predictable bidentate or tridentate metal binding . This regioisomer is preferred over the pyridin-2-yl analog (CAS 1351809-37-4) for MOF applications requiring rigid, linear linker geometries.

Physicochemical Reference Standard for pKa-Modulated Formulation Studies

With a predicted pKa of 4.19, this compound is more acidic than non-pyridyl triazole-4-carboxylic acids, making it a useful reference solute for studying the impact of heteroaryl substitution on ionization-dependent solubility and permeability in early-stage formulation screening .

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